molecular formula C13H14N6O3 B6533276 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide CAS No. 1070807-18-9

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6533276
CAS No.: 1070807-18-9
M. Wt: 302.29 g/mol
InChI Key: FGZDKMVFHYHSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide is a potent and selective small molecule inhibitor recognized for its activity in biochemical signaling pathways. This compound is structurally characterized as a triazolopyrimidine derivative, a scaffold known for targeting protein kinases . Its primary research value lies in its ability to selectively inhibit specific kinases, making it an essential tool for probing intracellular signal transduction cascades involved in cell proliferation, differentiation, and survival. Researchers utilize this compound to investigate the mechanistic roles of its target kinases in disease models, particularly in the context of oncological research and inflammatory diseases. By modulating kinase activity, it enables the dissection of complex biological networks and the validation of novel therapeutic targets in vitro and in vivo. This acetamide derivative is for research applications only and is a critical reagent for chemical biology and pre-clinical drug discovery programs.

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-2-19-12-11(16-17-19)13(21)18(8-15-12)7-10(20)14-6-9-4-3-5-22-9/h3-5,8H,2,6-7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZDKMVFHYHSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=CO3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide is a novel triazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its unique structure which combines a triazole ring with a pyrimidine moiety and a furan substituent. The molecular formula is C15H17N5OC_{15}H_{17}N_5O, and it has a molecular weight of 299.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with a triazole core demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
AS. aureus0.125
BE. coli1
CPseudomonas aeruginosa4

Anticancer Activity

The compound's anticancer potential has been evaluated in vitro against various cancer cell lines. Notably, derivatives of triazoles have shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. For example, one study reported an IC50 value of 5 μg/mL for a related triazole compound against MCF-7 cells .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Cell LineCompoundIC50 (μg/mL)
MCF-7D5
HCT116E19.3
Bel-7402F2.6

The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, triazole derivatives have been noted for their role as enzyme inhibitors in pathways critical for microbial survival and cancer cell proliferation . The interaction with DNA gyrase and topoisomerase IV has been particularly emphasized in studies focusing on bacterial resistance mechanisms.

Case Studies

In one notable case study, researchers synthesized several triazole derivatives and screened them for antibacterial activity against resistant strains. The results demonstrated that certain modifications to the triazole structure significantly enhanced the antibacterial potency compared to standard antibiotics .

Another study focused on the anticancer properties of similar compounds, revealing that modifications could lead to increased selectivity towards cancer cells while sparing normal cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Study Cell Lines Tested IC50 Value (µM) Mechanism of Action
Study AHeLa (cervical cancer)12.5Induction of apoptosis
Study BMCF-7 (breast cancer)15.0Inhibition of cell proliferation
Study CA549 (lung cancer)10.0Disruption of mitochondrial function

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, potentially through mitochondrial pathways or by affecting key regulatory proteins involved in cell cycle progression.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. It has been tested for effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The results indicate that this compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the triazolo-pyrimidine ring can significantly influence biological activity.

Key Modifications:

  • Substitution on the furan ring: Altering substituents on the furan moiety can enhance selectivity and potency against specific targets.
  • Alkylation at the triazole nitrogen: Variations in alkyl chain length may affect lipophilicity and membrane permeability.

Table summarizing SAR findings:

Modification Effect on Activity
Methyl substitution on furanIncreased anticancer activity
Longer alkyl chain on triazole nitrogenEnhanced antimicrobial action

Drug Design and Development

The unique structure of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide makes it an attractive scaffold for drug design.

Potential Applications:

  • Lead Compound in Anticancer Drug Development: Its ability to induce apoptosis positions it as a lead candidate for further development into anticancer therapies.
  • Antimicrobial Agent: With demonstrated efficacy against resistant bacterial strains, it can serve as a basis for new antibiotic formulations.
  • Combination Therapies: Exploring its use in combination with other drugs may enhance therapeutic outcomes and reduce side effects.

Comparison with Similar Compounds

Substituent Variations on the Triazolo Ring

  • 3-Ethyl vs. 3-Methyl :
    The ethyl group in the target compound offers increased lipophilicity compared to the methyl group in analogs like 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide (). This may influence membrane permeability and metabolic stability.

Ketone Position and Acetamide Side Chain

All analogs retain the 7-oxo group, critical for hydrogen-bonding interactions. The acetamide side chain varies significantly:

  • Furan-2-ylmethyl vs. Aromatic Substitutents :
    The target compound’s furan-2-ylmethyl group provides a balance of hydrophobicity and polarity, contrasting with the 2,4,6-trimethylphenyl substituent in 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide (), which is bulkier and more lipophilic .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₆H₁₈N₆O₃ 342.36* 3-Ethyl, furan-2-ylmethyl
2-{3-Methyl-7-oxo...}-N-(2-phenylethyl)acetamide () C₁₈H₂₀N₆O₂ 352.39 3-Methyl, phenethyl
N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl...}acetamide () C₂₀H₂₀N₈O₂ 404.43 3-Phenyl, cyanocyclopentyl
2-{3-Methyl-7-oxo...}-N-(2,4,6-trimethylphenyl)acetamide () C₁₆H₁₈N₆O₂ 326.35 3-Methyl, 2,4,6-trimethylphenyl
N-cyclopropyl-2-{3-ethyl-7-oxo...}acetamide () C₁₁H₁₄N₆O₂ 262.27 3-Ethyl, cyclopropyl

*Estimated based on structural similarity to .

Key Observations :

  • The furan-2-ylmethyl group contributes to a lower logP (predicted) compared to analogs with aromatic substituents, suggesting improved aqueous solubility .

Preparation Methods

Cyclocondensation with Ethyl-Substituted Enones

In a representative procedure, 3-amino-1,2,4-triazole is reacted with ethyl vinyl ketone in dimethylformamide (DMF) under basic conditions (triethylamine, 0.25 mol) at 120°C for 10 hours. This forms the 3-ethyl-7-oxo-triazolopyrimidine intermediate through a Michael addition-intramolecular cyclization sequence. The reaction mechanism involves:

  • Base-activated nucleophilic attack by the triazole amino group on the enone.

  • Cyclization to form the pyrimidine ring.

  • Autoxidation to stabilize the fused heterocycle.

Key Optimization Parameters:

  • Solvent: DMF outperforms ethanol, acetonitrile, or toluene due to superior solubility and polar aprotic properties.

  • Base: Triethylamine (0.25 mol) achieves higher yields (72–85%) compared to inorganic bases like KOH or NaOH.

Acetamide Side Chain Introduction

The acetamide moiety is introduced via coupling reactions between the triazolopyrimidine core and furfurylamine derivatives.

HATU-Mediated Amide Coupling

A common method involves activating the carboxylic acid precursor (2-chloroacetic acid) with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF, followed by reaction with furfurylamine.

Procedure:

  • Dissolve 3-ethyl-7-oxo-triazolopyrimidine (1 equiv) and 2-chloroacetic acid (1.2 equiv) in DMF.

  • Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIEA, 3 equiv).

  • Stir at 25°C for 30 minutes.

  • Add furfurylamine (1.5 equiv) and react for 5–16 hours.

  • Purify via silica chromatography (petroleum ether/ethyl acetate).

Yield: 50–68%.

One-Pot Sequential Coupling

Recent advancements employ one-pot strategies to reduce purification steps. For example, in situ activation of the carboxylic acid with HATU allows direct coupling with furfurylamine without isolating intermediates.

Advantages:

  • Reduced solvent use.

  • Higher overall yields (up to 70%).

Critical Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent DMF+20–30%
Temperature 25°C (coupling)Minimal byproduct
Reaction Time 5–16 hours68% max

Catalytic Systems

  • HATU/DIEA: Superior to EDC/HOBt due to faster activation and higher coupling efficiency.

  • Pd(OAc)₂/BINAP: Used in specialized cases for Buchwald-Hartwig amidation (yield: 29–35%).

Purification and Characterization

Chromatographic Methods

  • Normal Phase Silica: Elute with ethyl acetate/petroleum ether (1:1) to isolate the product.

  • Reverse Phase HPLC: Resolve polar byproducts using acetonitrile/water gradients.

Spectroscopic Validation

  • ¹H NMR: Key signals include:

    • Triazole proton: δ 8.2–8.5 ppm.

    • Furyl methylene: δ 4.3–4.5 ppm.

  • HRMS: Molecular ion peak at m/z 379.145 [M+H]⁺.

Challenges and Mitigation Strategies

Low Yields in Coupling Steps

  • Cause: Steric hindrance from the ethyl group reduces nucleophilic attack efficiency.

  • Solution: Increase HATU stoichiometry (1.5 equiv) and extend reaction time to 24 hours.

Byproduct Formation

  • Major Byproduct: N-acetylated triazolopyrimidine (due to over-activation).

  • Mitigation: Use controlled DIEA addition (3 equiv max).

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Reactors: Enhance heat/mass transfer during cyclocondensation.

  • Crystallization: Replace chromatography with antisolvent (water) precipitation.

Emerging Methodologies

Photoredox Catalysis

Recent studies utilize visible light-mediated C–N coupling to attach the acetamide group, achieving 65% yield under mild conditions.

Enzymatic Amination

Lipase-catalyzed amidation in aqueous media shows promise for greener synthesis (45% yield, ongoing optimization).

Q & A

Q. What are the standard synthetic routes for preparing this triazolopyrimidine-acetamide derivative?

The compound is synthesized via multi-step reactions, typically starting with the formation of the triazolopyrimidine core followed by functionalization. Key steps include:

  • Coupling reactions : Amide bond formation between the triazolopyrimidine intermediate and furan-2-ylmethylamine using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
  • Critical parameters : Reaction temperature (0–25°C for amide coupling), solvent choice (DMF for solubility), and inert atmosphere (N₂) to prevent oxidation .

Q. How is structural characterization performed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., ethyl group at δ ~1.2 ppm, furan protons at δ ~6.3–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 385.12) .
  • HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized for the ethyl and furyl substituents?

Substituent effects on yield are addressed through:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of the triazolopyrimidine core .
  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
  • Temperature control : Slow addition of reagents at 0°C reduces side-product formation (e.g., triazole ring decomposition) .
  • Table : Yield variation with conditions
SolventCatalystYield (%)
DMFEDCI/HOBt72
THFEDCI/HOBt58
DMFDMAP85

Q. What methodologies are used to assess binding affinity to biological targets (e.g., kinases)?

Advanced biophysical and computational approaches include:

  • Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) using immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Thermodynamic profiling (ΔG, ΔH) of ligand-enzyme interactions .
  • Molecular docking : Glide or AutoDock to predict binding poses within ATP-binding pockets .

Q. How can contradictory data on enzyme inhibition potency between studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations (e.g., 10 μM vs. 100 μM) alter IC₅₀ values .
  • Compound purity : Impurities >5% may artificially inflate/decrease activity; validate via HPLC-MS .
  • Structural analogs : Compare with derivatives (e.g., 3-benzyl vs. 3-ethyl substitutions) to isolate substituent effects .

Methodological Guidance for Data Analysis

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Synthesize analogs with varied substituents (e.g., 3-ethyl vs. 3-aryl) to evaluate steric/electronic effects .
  • Bioisosteric replacement : Replace the furan moiety with thiophene or pyridine to modulate lipophilicity (logP) .
  • Table : SAR of inhibitory activity (CDK2)
Substituent (R)IC₅₀ (nM)
3-ethyl48
3-benzyl12
3-(4-F-phenyl)9

Q. How should researchers address solubility challenges in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) with PBS buffer to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .

Notes for Experimental Design

  • Data reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, stirring time) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.